2-[(5-Chloro-2,4-dimethoxyphenyl)(2-hydroxyethyl)amino]ethan-1-ol
Description
Properties
IUPAC Name |
2-[5-chloro-N-(2-hydroxyethyl)-2,4-dimethoxyanilino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClNO4/c1-17-11-8-12(18-2)10(7-9(11)13)14(3-5-15)4-6-16/h7-8,15-16H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEFLZRVWWICSTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1N(CCO)CCO)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation and Nitro Intermediate Formation
One approach involves condensation of 2,4-dimethoxy-5-chlorobenzaldehyde with nitromethane under alkaline conditions to form a nitroethyl intermediate. This step is typically carried out in an alcoholic solvent (e.g., ethanol or methanol) with a base such as potassium hydroxide. The reaction is performed at low temperatures (5–10 °C) to control the reaction rate and selectivity.
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- Solvent: Methanol or ethanol
- Base: KOH aqueous solution (12.5%)
- Temperature: 5–10 °C
- Reaction time: 30 minutes to 1 hour
- Workup: Acid neutralization, filtration, drying
Yield: Approximately 80% purity with high yield (around 80%) reported for nitroethyl intermediates.
Reduction to Amino Intermediate
The nitro intermediate is reduced to the corresponding amino compound using boron-based reducing agents such as sodium borohydride (NaBH4). This reduction is conducted in alcoholic solvents, often ethanol, at low temperatures (-10 °C) to minimize side reactions.
-
- Solvent: Ethanol
- Reducing agent: Sodium borohydride
- Temperature: -10 °C
- Reaction time: 2 hours
- Purification: Filtration, recrystallization
Yield: High yield (~83%) and purity (~98.4%) achieved for aminoethanol intermediates.
Functionalization to Target Compound
The amino intermediate is then functionalized with hydroxyethyl groups through nucleophilic substitution or acylation reactions. In some methods, haloacetyl chlorides or alkyl halides are used under reflux conditions in solvents such as acetone or acetonitrile to introduce the hydroxyethyl amino functionality.
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- Solvent: Acetone or acetonitrile
- Reagents: Alkyl halides or haloacetyl chlorides
- Temperature: Reflux (~80 °C)
- Reaction time: 24 to 48 hours
- Purification: Filtration, washing, drying
Yield: Moderate to good yields (56–83%) depending on reaction specifics.
Detailed Reaction Table
Research Findings and Optimization Notes
- The use of boron-based reducing agents such as sodium borohydride is preferred for selective reduction of nitro groups to amines with minimal side products.
- Performing condensation under alkaline conditions at low temperatures improves selectivity and yield of nitro intermediates.
- The choice of solvent (methanol, ethanol, acetone, or acetonitrile) influences reaction rates and product purity, with polar aprotic solvents like acetonitrile favoring alkylation steps.
- Reaction times vary significantly; longer reflux times (up to 48 hours) are sometimes necessary for complete alkylation.
- Purification methods such as recrystallization and column chromatography are essential to achieve high purity (>95%) of the final compound.
- The presence of water in solvent systems during some steps (e.g., hexamine reactions) enhances reaction speed and reduces polymeric byproducts.
Chemical Reactions Analysis
Types of Reactions
2-[(5-Chloro-2,4-dimethoxyphenyl)(2-hydroxyethyl)amino]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form a secondary amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
-
Pharmaceutical Development :
- The compound has been investigated for its potential as an active pharmaceutical ingredient (API) due to its structural similarity to known therapeutic agents. Its unique combination of functional groups may contribute to specific biological activities, making it a candidate for drug formulation.
- Antidiabetic Properties :
- Anti-obesity Effects :
Pharmacological Insights
-
Mechanism of Action :
- The pharmacodynamics of this compound may involve modulation of neurotransmitter systems or direct interaction with metabolic pathways. Understanding these mechanisms can help elucidate its therapeutic potential.
- Case Studies :
- Safety Profile :
Future Directions and Research Needs
-
Clinical Trials :
- There is a need for well-designed clinical trials to assess the efficacy and safety of this compound in humans. These studies should focus on its pharmacokinetics, optimal dosing strategies, and long-term effects.
-
Synthesis and Modification :
- Ongoing research into synthetic methodologies could yield novel analogs with enhanced potency or reduced side effects. Structure-activity relationship (SAR) studies will be crucial in optimizing the compound's therapeutic profile.
-
Broader Applications :
- Beyond diabetes and obesity, exploring other therapeutic areas such as neurodegenerative diseases or cancer could reveal additional applications for this compound.
Mechanism of Action
The mechanism of action of 2-[(5-Chloro-2,4-dimethoxyphenyl)(2-hydroxyethyl)amino]ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Phenylamino Alcohols
(a) 1-(5-Chloro-2,4-dimethoxyphenyl)-3-(5-methylisoxazol-3-yl)urea (PNU-120596)
- Structure: Shares the 5-chloro-2,4-dimethoxyphenyl group but replaces the bis(2-hydroxyethyl)amino group with a urea-linked isoxazole .
- Functional Differences: Urea moiety in PNU-120596 enhances hydrogen-bonding capacity, influencing its activity as a nicotinic acetylcholine receptor (nAChR) positive allosteric modulator. The target compound’s hydroxyethyl groups may favor solubility in polar solvents (e.g., water, ethanol) compared to PNU-120596’s lower polarity .
(b) 2-Amino-1-(2,4-dimethoxyphenyl)ethan-1-ol
Hydroxyethylaminoquinoline Derivatives
(a) (E)-2-(((2-((2-Hydroxyethyl)amino)quinolin-3-yl)methylene)amino)ethan-1-ol
- Structure: Quinoline-based ligand with a hydroxyethylamino side chain and imine linker .
- Comparison: Quinoline core (vs. substituted phenyl) enables π-π stacking in metal coordination (e.g., Co(II), V(IV) complexes). Both compounds exhibit high solubility in polar solvents (methanol, DMSO) due to hydroxyethyl groups .
(b) 2-((4-((7-Chloroquinolin-4-yl)amino)pentyl)(ethyl)amino)ethan-1-ol (Hydroxychloroquine Intermediate)
- Structure: Similar hydroxyethylamino backbone but linked to a chloroquinoline moiety via a pentyl spacer .
- Functional Contrast :
Amino Alcohols with Chloro-Methoxy Substitutions
(a) 2-Amino-2-(4-chloro-2-methoxyphenyl)ethan-1-ol
- Structure: Features a 4-chloro-2-methoxyphenyl group and a single hydroxyethylamino group .
- Comparison: Reduced methoxy substitution (2- vs. 2,4-dimethoxy) decreases electron-donating effects.
(b) (S)-2-Amino-2-(4-chloro-2,5-difluorophenyl)ethan-1-ol
Biological Activity
The compound 2-[(5-Chloro-2,4-dimethoxyphenyl)(2-hydroxyethyl)amino]ethan-1-ol , also known by its chemical formula and molecular weight 275.73 g/mol, has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Structural Information
| Property | Details |
|---|---|
| Chemical Formula | |
| Molecular Weight | 275.73 g/mol |
| IUPAC Name | 2-[5-chloro-N-(2-hydroxyethyl)-2,4-dimethoxyanilino]ethanol |
| PubChem CID | 52908310 |
| MDL No. | MFCD18785483 |
Safety Information
| Hazard Statements | Precautionary Statements |
|---|---|
| H302 - Harmful if swallowed | P261 - Avoid breathing dust/fume/gas/mist/vapors/spray |
| H315 - Causes skin irritation | P280 - Wear protective gloves/protective clothing/eye protection/face protection |
| H319 - Causes serious eye irritation | P301+P312 - If swallowed: Call a poison center/doctor if you feel unwell |
Pharmacological Properties
Research indicates that the compound exhibits various biological activities, including:
- Antidiabetic Effects : The compound has been linked to anti-diabetic and anti-hyperglycemic properties. Studies suggest that it may influence glucose metabolism and insulin sensitivity in mammalian models .
- Antiviral Activity : Preliminary studies have shown that related compounds exhibit antiviral properties against human adenovirus (HAdV), suggesting potential applications for the compound in treating viral infections .
- Cytotoxicity : The compound's cytotoxic effects have been assessed in vitro, showing a selective impact on certain cancer cell lines while maintaining low toxicity in normal cells .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, some proposed mechanisms include:
- Inhibition of Viral Replication : Similar compounds have been observed to interfere with the DNA replication process of viruses, potentially providing a pathway for the development of antiviral therapies .
- Regulation of Metabolic Pathways : The compound may modulate pathways involved in glucose metabolism, thereby enhancing insulin sensitivity and reducing blood sugar levels .
Case Study 1: Antidiabetic Properties
A study conducted on diabetic rat models demonstrated that administration of the compound resulted in significant reductions in blood glucose levels compared to control groups. The study highlighted improvements in insulin sensitivity as a key outcome .
Case Study 2: Antiviral Activity Against HAdV
In vitro testing of related compounds showed that several analogues exhibited potent inhibitory effects against HAdV with IC50 values in the sub-micromolar range. These findings indicate a promising avenue for further research into the antiviral potential of this class of compounds .
Comparative Analysis of Biological Activities
The following table summarizes the biological activities reported for various analogues related to the target compound:
| Compound | Activity Type | IC50 (μM) | Selectivity Index |
|---|---|---|---|
| Compound A | Antiviral (HAdV) | 0.27 | >100 |
| Compound B | Antidiabetic | N/A | N/A |
| Compound C | Cytotoxicity (Cancer) | N/A | N/A |
Q & A
Q. How can researchers optimize the synthesis of 2-[(5-Chloro-2,4-dimethoxyphenyl)(2-hydroxyethyl)amino]ethan-1-ol to improve yield and purity?
- Methodological Answer : Synthesis optimization involves selecting appropriate reaction conditions (e.g., solvent polarity, temperature, and catalyst) based on the compound’s functional groups. For example, the amino and hydroxyl groups in similar compounds (e.g., 1-(2-Amino-4-chloro-5-methoxyphenyl)ethan-1-ol) require protection-deprotection strategies to prevent side reactions . Purification techniques such as column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization can enhance purity. Reaction progress should be monitored via TLC or HPLC .
Q. What spectroscopic methods are most reliable for characterizing the structure of this compound?
- Methodological Answer :
- NMR : H and C NMR can confirm the presence of the chloro, methoxy, and hydroxyl groups. For example, methoxy protons typically resonate at δ 3.7–3.9 ppm, while aromatic protons in chlorinated phenyl rings appear downfield (δ 6.8–7.5 ppm) .
- IR : Stretching vibrations for hydroxyl (3200–3600 cm) and amine (3300–3500 cm) groups are critical .
- Mass Spectrometry : High-resolution MS (HRMS) can validate the molecular formula (e.g., CHClNO) and fragmentation patterns .
Q. What are the key stability considerations for this compound under laboratory conditions?
- Methodological Answer : Stability studies should assess susceptibility to hydrolysis (e.g., chloro and methoxy groups), oxidation (hydroxyl group), and photodegradation. Accelerated stability testing under varying pH (4–9), temperature (4°C, 25°C, 40°C), and light exposure (UV/vis) is recommended. Use inert atmospheres (N) for storage .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological potential of this compound?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with modifications to the chloro, methoxy, or hydroxyl groups (e.g., replacing Cl with F or Br) to assess impact on activity .
- Biological Assays : Test analogs in enzyme inhibition (e.g., kinase assays) or receptor-binding studies. For example, chlorinated phenyl ethanol derivatives have shown antimicrobial and anticancer activity in vitro .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., cytochrome P450 enzymes) .
Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Dose-Response Curves : Confirm activity across multiple concentrations (e.g., IC values) to rule out false positives/negatives .
- Replication Studies : Reproduce assays in independent labs using standardized protocols (e.g., MTT for cytotoxicity).
- Meta-Analysis : Compare data with structurally related compounds (e.g., 2-Chloro-1-(4-chlorophenyl)ethanol) to identify trends in activity .
Q. How can metabolic pathways and pharmacokinetics be studied for this compound?
- Methodological Answer :
- In Vitro Metabolism : Use liver microsomes or hepatocytes to identify phase I (oxidation, hydrolysis) and phase II (glucuronidation) metabolites. LC-MS/MS can track metabolite formation .
- ADME Profiling : Assess permeability (Caco-2 cells), plasma protein binding (equilibrium dialysis), and half-life (t) in rodent models .
Experimental Design & Data Analysis
Q. What statistical approaches are suitable for analyzing dose-dependent effects in toxicity studies?
- Methodological Answer :
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate LD or NOAEL (No Observed Adverse Effect Level).
- ANOVA with Post Hoc Tests : Compare treatment groups (e.g., control vs. compound-treated) for significance (p < 0.05) .
Q. How can researchers validate the selectivity of this compound against off-target receptors?
- Methodological Answer :
- Panel Screening : Test against a broad panel of receptors (e.g., GPCRs, ion channels) using radioligand binding assays.
- CRISPR-Cas9 Knockout Models : Confirm target specificity by comparing activity in wild-type vs. gene-edited cell lines .
Advanced Synthesis & Applications
Q. What green chemistry principles can be applied to synthesize this compound sustainably?
- Methodological Answer :
- Solvent Selection : Replace dichloromethane with cyclopentyl methyl ether (CPME), a greener solvent .
- Catalysis : Use biocatalysts (e.g., immobilized lipases) for amide bond formation to reduce waste .
Q. How can enantioselective synthesis be achieved for chiral derivatives of this compound?
- Methodological Answer :
- Chiral Auxiliaries : Employ Evans oxazolidinones or Sharpless epoxidation to control stereochemistry .
- Asymmetric Catalysis : Use Ru-BINAP complexes for hydrogenation of ketone intermediates .
Tables & Key Data
| Property | Value/Technique | Reference |
|---|---|---|
| Molecular Weight | ~277.7 g/mol (calculated) | |
| Key Functional Groups | Chloro, methoxy, hydroxyl, amine | |
| Common Purification Method | Column chromatography (SiO, EtOAc/hexane) | |
| Stability in Solution | pH-sensitive (degradation at pH < 4) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
